molecular formula C24H37N3O8 B8115142 TCO4-PEG3-Maleimide

TCO4-PEG3-Maleimide

Cat. No.: B8115142
M. Wt: 495.6 g/mol
InChI Key: PIYOVGQCUVKIQE-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO4-PEG3-Maleimide is a compound that enables the incorporation of the trans-cyclooctene (TCO) moiety onto thiol-containing molecules, such as antibodies and cysteine-containing peptides. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, –SH) at a pH range of 6.5 to 7.5 to form stable thioether bonds. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO4-PEG3-Maleimide involves the functionalization of trans-cyclooctene with a maleimide group. The maleimide group is introduced through a reaction with thiol-containing compounds, forming stable thioether bonds. The reaction typically occurs at a pH range of 6.5 to 7.5 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

TCO4-PEG3-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TCO4-PEG3-Maleimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TCO4-PEG3-Maleimide involves the specific and efficient reaction of the maleimide group with reduced thiols to form stable thioether bonds. The trans-cyclooctene moiety participates in click chemistry reactions with tetrazines, resulting in stable covalent linkages. These reactions are highly specific and occur under mild conditions, making them suitable for various biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO4-PEG3-Maleimide is unique due to its hydrophilic PEG spacer arm, which improves solubility in aqueous buffers and reduces aggregation. This property enhances its performance in bioconjugation and molecular labeling applications compared to other similar compounds .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOVGQCUVKIQE-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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